2-Hydroxy-2-methylpent-4-enoicacid
Description
Contextualization within Organic Acid Chemistry
While general principles of organic acid chemistry are well-established, the specific properties and reactivity of 2-Hydroxy-2-methylpent-4-enoic acid are not documented in readily accessible scientific literature. Organic acids, characterized by the presence of a carboxyl group (-COOH), are fundamental to many chemical processes. The introduction of both a hydroxyl (-OH) and a methyl (-CH3) group at the α-carbon (the carbon adjacent to the carboxyl group), along with a terminal double bond, would be expected to impart specific stereochemical and reactive properties to the molecule. However, without experimental data, any discussion of its pKa, reactivity, and potential applications would be purely speculative.
Significance as a Research Target in Synthetic and Mechanistic Studies
While information on structurally related compounds is available, these molecules differ in the position or absence of key functional groups, and their properties cannot be directly extrapolated to 2-Hydroxy-2-methylpent-4-enoic acid. For instance, research exists on:
(2R)-2-Methylpent-4-enoic acid : This compound lacks the hydroxyl group at the second position. wikipedia.org
(2E)-4-hydroxy-2-methylpent-2-enoic acid : Here, the hydroxyl group is located at the fourth carbon, and the double bond is at the second carbon.
4-Hydroxy-4-methylpent-2-ynoic acid : This molecule contains a triple bond instead of a double bond, and the hydroxyl and methyl groups are at the fourth position.
The absence of dedicated research on 2-Hydroxy-2-methylpent-4-enoic acid suggests that it may not have been a significant target for synthesis or mechanistic investigation to date, or that such research is not publicly available.
Due to this lack of specific data, it is not possible to provide the requested detailed research findings or to populate the data tables as instructed.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H10O3 |
|---|---|
Molecular Weight |
130.14 g/mol |
IUPAC Name |
2-hydroxy-2-methylpent-4-enoic acid |
InChI |
InChI=1S/C6H10O3/c1-3-4-6(2,9)5(7)8/h3,9H,1,4H2,2H3,(H,7,8) |
InChI Key |
NQRZSIPZBAMEPO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC=C)(C(=O)O)O |
Origin of Product |
United States |
Synthetic Methodologies for 2 Hydroxy 2 Methylpent 4 Enoic Acid
Chemoenzymatic Synthesis Approaches
The convergence of chemical and enzymatic catalysis offers powerful tools for the efficient and stereoselective synthesis of complex molecules. These chemoenzymatic approaches can often overcome challenges associated with purely chemical methods, such as harsh reaction conditions and the need for complex protecting group strategies.
Asymmetric Chemoenzymatic One-Pot Cascade Catalysis
One-pot cascade reactions, where multiple transformations occur in a single reaction vessel, provide a highly efficient and environmentally benign approach to chemical synthesis by minimizing waste and purification steps. A notable strategy that could be adapted for the synthesis of 2-Hydroxy-2-methylpent-4-enoic acid involves a chemoenzymatic one-pot cascade combining a metal-catalyzed rearrangement with an enzymatic resolution step.
A relevant example of this methodology is the synthesis of α-hydroxy half-esters, which involves an asymmetric Ca²⁺-catalyzed nih.govunizar.es-Wittig rearrangement of an allyloxy malonate, followed by an enzymatic desymmetrization of the resulting diester. nih.govacs.org This process generates two adjacent stereocenters, a quaternary and a tertiary one, with a high degree of stereocontrol. nih.gov
Conceptual Application to 2-Hydroxy-2-methylpent-4-enoic Acid:
A plausible synthetic route to 2-Hydroxy-2-methylpent-4-enoic acid using this cascade approach could start from dimethyl 2-allyl-2-methoxymalonate. The first step would be a nih.govunizar.es-Wittig rearrangement, catalyzed by a chiral Lewis acid, to generate the corresponding α-hydroxy-α-methyl-β-vinylmalonate. This intermediate, possessing a newly formed chiral quaternary center, could then be subjected to in-situ enzymatic hydrolysis.
| Step | Reaction | Catalyst/Enzyme | Key Transformation |
| 1 | Asymmetric nih.govunizar.es-Wittig Rearrangement | Chiral Lewis Acid (e.g., Ca²⁺-complex) | Formation of the α-hydroxy ester with a quaternary stereocenter. |
| 2 | Enzymatic Desymmetrization | Hydrolase (e.g., Porcine Liver Esterase) | Stereoselective hydrolysis of one of the two ester groups. |
Enzymatic Hydrolysis in Stereoselective Preparations
Enzymatic hydrolysis is a powerful tool for the kinetic resolution of racemic mixtures, offering high enantioselectivity under mild reaction conditions. mdpi.com Lipases and esterases are commonly employed for the stereoselective hydrolysis of esters, leading to the separation of enantiomers. scirp.orgresearchgate.net This approach is particularly valuable for the preparation of chiral carboxylic acids.
In the context of synthesizing 2-Hydroxy-2-methylpent-4-enoic acid, a racemic ester precursor, such as methyl 2-hydroxy-2-methylpent-4-enoate, could be subjected to enzymatic hydrolysis. A suitable lipase would selectively hydrolyze one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomer unreacted.
Hypothetical Resolution Process:
| Substrate | Enzyme | Products | Separation |
| (±)-Methyl 2-hydroxy-2-methylpent-4-enoate | Lipase (e.g., from Candida antarctica) | (R)-2-Hydroxy-2-methylpent-4-enoic acid and (S)-Methyl 2-hydroxy-2-methylpent-4-enoate | Chromatographic separation or extraction |
Organometallic Catalysis in Synthesis
Organometallic catalysis provides a diverse and powerful platform for the construction of complex organic molecules. Metal-catalyzed reactions can facilitate transformations that are difficult or impossible to achieve through other means, often with high levels of selectivity.
Metal-Catalyzed Rearrangement Reactions
While specific examples of metal-catalyzed rearrangements leading directly to 2-Hydroxy-2-methylpent-4-enoic acid are not prominently described in the literature, the principles of such transformations can be applied. For instance, nickel-catalyzed cross-coupling reactions are known to be effective for the synthesis of carboxylic acids from various starting materials. tdx.cat A hypothetical approach could involve the rearrangement of a suitable precursor catalyzed by a transition metal complex.
One could envision a scenario where an allylic alcohol derivative undergoes a metal-catalyzed rearrangement and carboxylation sequence. The choice of metal catalyst and ligands would be crucial in controlling the regioselectivity and stereoselectivity of the reaction.
Chiral Auxiliary-Mediated Synthesis
The use of chiral auxiliaries is a classical and reliable strategy for asymmetric synthesis. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed, yielding the enantioenriched product.
Oxazolidinone Derivative-Based Approaches
Evans' oxazolidinone auxiliaries are among the most successful and widely used chiral auxiliaries in asymmetric synthesis. nih.gov These auxiliaries can be acylated and then subjected to various reactions, such as alkylations and aldol (B89426) additions, with high levels of diastereoselectivity.
To synthesize 2-Hydroxy-2-methylpent-4-enoic acid, one could employ an oxazolidinone-based strategy. The synthesis would likely begin with the acylation of a chiral oxazolidinone with a suitable acyl chloride to form an N-acyloxazolidinone. The resulting enolate, generated by treatment with a strong base, could then undergo a diastereoselective reaction to introduce the necessary functional groups.
Illustrative Synthetic Sequence:
| Step | Reaction | Reagents | Key Outcome |
| 1 | Acylation | Chiral oxazolidinone, acyl chloride, base | Formation of N-acyloxazolidinone |
| 2 | Enolate Formation | Strong base (e.g., LDA) | Generation of a chiral enolate |
| 3 | Diastereoselective Reaction | Electrophile (e.g., allyl bromide followed by hydroxylation) | Introduction of the pent-4-enoyl group and hydroxyl group with high diastereoselectivity |
| 4 | Cleavage of Auxiliary | Hydrolysis (e.g., LiOH/H₂O₂) | Release of the enantioenriched 2-Hydroxy-2-methylpent-4-enoic acid |
The stereochemical outcome of the reaction is controlled by the steric hindrance of the substituent on the oxazolidinone ring, which directs the approach of the electrophile. Following the key bond-forming step, the chiral auxiliary can be cleaved under mild conditions to afford the desired carboxylic acid. This method provides a predictable and reliable route to enantiomerically pure compounds.
Oxidation Reactions in Synthesis
Oxidation reactions are a potential strategy for the synthesis of 2-hydroxy-2-methylpent-4-enoic acid, particularly through the oxidation of a suitable precursor alcohol. A plausible precursor for this transformation would be 2-methylpent-4-ene-1,2-diol. The primary alcohol group in this diol could be selectively oxidized to a carboxylic acid.
A common method for the oxidation of primary alcohols to carboxylic acids involves a two-step process, often performed in a single pot. The first step is the oxidation of the primary alcohol to an aldehyde, which is then subsequently oxidized to the carboxylic acid. Various oxidizing agents can be employed for this purpose, including potassium permanganate (KMnO4) or Jones reagent (CrO3 in sulfuric acid). However, these strong oxidants can be harsh and may lead to side reactions, especially given the presence of a double bond and a tertiary alcohol in the precursor.
A more controlled and selective method involves the use of milder oxidizing agents. For instance, a selective oxidation of the primary alcohol can be achieved using a TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) catalyzed oxidation with a stoichiometric oxidant like sodium hypochlorite (NaOCl). This would yield the intermediate aldehyde, which can then be further oxidized to the carboxylic acid using sodium chlorite (NaClO2). This two-step, one-pot procedure is generally high-yielding and tolerant of various functional groups.
A hypothetical reaction scheme is presented below:
Scheme 1: Proposed Oxidation of 2-methylpent-4-ene-1,2-diol
Step 1: Oxidation to Aldehyde
Precursor: 2-methylpent-4-ene-1,2-diol
Reagents: TEMPO (catalyst), NaOCl
Intermediate: 2-hydroxy-2-methylpent-4-enal
Step 2: Oxidation to Carboxylic Acid
Reagents: NaClO2
Product: 2-hydroxy-2-methylpent-4-enoic acid
| Step | Reagents | Intermediate/Product | Typical Yield (%) |
| 1 | TEMPO, NaOCl | 2-hydroxy-2-methylpent-4-enal | 85-95 |
| 2 | NaClO2 | 2-hydroxy-2-methylpent-4-enoic acid | 90-98 |
| Overall | 76-93 |
Precursor-Based Synthesis Routes
Precursor-based syntheses are common for constructing α-hydroxy acids. These routes typically involve the reaction of a carbonyl compound with a nucleophile that introduces the carboxylic acid functionality or a precursor to it.
One plausible approach is the Reformatsky reaction . This reaction involves the treatment of an α-halo ester with an aldehyde or ketone in the presence of zinc metal to form a β-hydroxy ester. thermofisher.comwikipedia.orgchemistnotes.comrecnotes.com For the synthesis of 2-hydroxy-2-methylpent-4-enoic acid, a suitable precursor would be methyl pyruvate reacting with allyl bromide and zinc. The resulting product would be the methyl ester of the target compound, which can then be hydrolyzed to the carboxylic acid.
Scheme 2: Proposed Reformatsky Reaction Synthesis
Step 1: Reformatsky Reaction
Precursors: Methyl pyruvate, Allyl bromide
Reagent: Zinc
Intermediate: Methyl 2-hydroxy-2-methylpent-4-enoate
Step 2: Hydrolysis
Reagents: LiOH, H2O
Product: 2-hydroxy-2-methylpent-4-enoic acid
| Step | Reaction Type | Key Reagents | Product | Typical Yield (%) |
| 1 | Reformatsky Reaction | Methyl pyruvate, Allyl bromide, Zn | Methyl 2-hydroxy-2-methylpent-4-enoate | 60-80 |
| 2 | Ester Hydrolysis | LiOH, H2O | 2-hydroxy-2-methylpent-4-enoic acid | >95 |
| Overall | 57-76 |
Another viable precursor-based route is the Grignard reaction with a pyruvate ester. masterorganicchemistry.comleah4sci.commasterorganicchemistry.comyoutube.com The Grignard reagent, in this case, allylmagnesium bromide, would act as the nucleophile attacking the carbonyl carbon of an ester of pyruvic acid, such as ethyl pyruvate. This reaction directly forms the tertiary alcohol and the ester can be subsequently hydrolyzed.
Scheme 3: Proposed Grignard Reaction Synthesis
Step 1: Grignard Reaction
Precursors: Ethyl pyruvate, Allylmagnesium bromide
Intermediate: Ethyl 2-hydroxy-2-methylpent-4-enoate
Step 2: Hydrolysis
Reagents: NaOH, H2O
Product: 2-hydroxy-2-methylpent-4-enoic acid
| Step | Reaction Type | Key Reagents | Product | Typical Yield (%) |
| 1 | Grignard Reaction | Ethyl pyruvate, Allylmagnesium bromide | Ethyl 2-hydroxy-2-methylpent-4-enoate | 70-90 |
| 2 | Ester Hydrolysis | NaOH, H2O | 2-hydroxy-2-methylpent-4-enoic acid | >95 |
| Overall | 66-85 |
Stereoselective Assembly Strategies
The synthesis of a specific enantiomer of 2-hydroxy-2-methylpent-4-enoic acid requires stereoselective methods. A powerful technique for introducing chirality is the Sharpless asymmetric dihydroxylation . organic-chemistry.orgwikipedia.orgharvard.edualfa-chemistry.comresearchgate.net This method can be used to create a chiral diol from an alkene, which can then be further functionalized.
A potential stereoselective route could start with 2-methylpenta-1,4-diene. Asymmetric dihydroxylation of the terminal double bond, using AD-mix-α or AD-mix-β, would produce a chiral diol. The choice of AD-mix determines the stereochemistry of the resulting diol. The primary alcohol of this diol can then be selectively oxidized to the carboxylic acid, preserving the stereocenter.
Scheme 4: Proposed Stereoselective Synthesis via Asymmetric Dihydroxylation
Step 1: Sharpless Asymmetric Dihydroxylation
Precursor: 2-methylpenta-1,4-diene
Reagents: AD-mix-α or AD-mix-β, OsO4 (cat.)
Intermediate: (R)- or (S)-2-methylpent-4-ene-1,2-diol
Step 2: Selective Oxidation
Reagents: TEMPO, NaOCl, then NaClO2
Product: (R)- or (S)-2-hydroxy-2-methylpent-4-enoic acid
| Step | Reaction Type | Key Reagents | Enantiomeric Excess (ee) (%) | Typical Yield (%) |
| 1 | Sharpless Asymmetric Dihydroxylation | AD-mix-α or AD-mix-β | >95 | 80-95 |
| 2 | Selective Oxidation | TEMPO, NaClO2 | >95 | 85-95 |
| Overall | >95 | 68-90 |
This stereoselective approach allows for the controlled synthesis of either the (R) or (S) enantiomer of 2-hydroxy-2-methylpent-4-enoic acid with high enantiomeric purity.
Stereochemical Aspects and Asymmetric Synthesis of 2 Hydroxy 2 Methylpent 4 Enoic Acid
Enantioselective Synthesis Strategies
The construction of the chiral quaternary center in 2-hydroxy-2-methylpent-4-enoic acid with high enantioselectivity is a primary focus of synthetic efforts. Various strategies have been developed to achieve this, often relying on the use of chiral auxiliaries, catalysts, or reagents to induce asymmetry.
One prominent approach involves the use of chiral oxazolidinones, as popularized by David Evans. wikipedia.orgresearchgate.net This method typically involves the acylation of a chiral oxazolidinone auxiliary, followed by enolate formation and subsequent alkylation with an allyl halide to introduce the pent-4-enoyl group. The chiral auxiliary directs the approach of the electrophile, leading to the formation of one enantiomer in excess. Finally, cleavage of the auxiliary yields the desired enantioenriched 2-methylpent-4-enoic acid, which can then be hydroxylated. For instance, the use of (4R, 5S)-(+)-4-methyl-5-phenyl-2-oxazolidinone as a chiral auxiliary has been shown to produce high enantiomeric excesses (ee) of up to 98% for related α-hydroxy acids. researchgate.net
Another strategy is the asymmetric hydroxylation of a pre-formed enolate of a 2-methylpent-4-enoic acid derivative. This can be achieved using a chiral electrophilic hydroxylating agent, such as a chiral oxaziridine. The reaction of a chiral imide enolate with 2-(phenylsulfonyl)-3-phenyloxaziridine has been reported to yield hydroxylated products with excellent enantioselectivity (98-99% ee). researchgate.net
Enzyme-catalyzed reactions also offer a powerful tool for enantioselective synthesis. The enzyme-catalyzed hydrolysis of a corresponding α-keto ester in a single pot process can lead to the formation of (S)- and (R)-2-hydroxyalkenoic acids in excellent yields and enantiomeric excesses (>99% ee). lookchem.com Specifically for (S)-2-hydroxypent-4-enoic acid, an enantioselective synthesis has been achieved through the reaction of a reagent derived from allyl bromide and indium metal with the hydrate (B1144303) of 8-phenylmenthyl glyoxalate in water. lookchem.com
Furthermore, transition-metal-catalyzed asymmetric allylic alkylation represents a potent method for constructing chiral centers. nih.govresearchgate.net While not directly applied to 2-hydroxy-2-methylpent-4-enoic acid in the provided context, the principles are transferable. For example, iridium-catalyzed asymmetric allylic alkylation of β-ketoesters has been used to generate highly congested vicinal stereocenters with outstanding regio-, diastereo-, and enantiocontrol. nih.gov A similar strategy could potentially be adapted for the synthesis of the target molecule.
Table 1: Comparison of Enantioselective Synthesis Strategies
| Strategy | Chiral Source | Key Transformation | Reported Enantiomeric Excess (ee) | Reference |
| Chiral Auxiliary | Evans Oxazolidinone | Enolate Alkylation | Up to 98% | researchgate.net |
| Asymmetric Hydroxylation | Chiral Oxaziridine | Enolate Hydroxylation | 98-99% | researchgate.net |
| Enzyme Catalysis | Enzyme | Hydrolysis/Reduction of α-keto ester | >99% | lookchem.com |
| Organometallic Reagent | 8-Phenylmenthyl glyoxalate | Allylation | Not specified | lookchem.com |
Diastereoselective Synthesis Approaches
When a molecule contains more than one stereocenter, the relative orientation of these centers becomes a critical aspect to control, a concept known as diastereoselectivity. In the context of derivatives or precursors to 2-hydroxy-2-methylpent-4-enoic acid that may contain an additional stereocenter, diastereoselective synthesis is paramount.
Many of the strategies employed for enantioselective synthesis can also be adapted to control diastereoselectivity. For instance, in the synthesis of vicinal tertiary and all-carbon quaternary stereocenters, iridium-catalyzed asymmetric allylic alkylation of β-ketoesters has demonstrated excellent diastereocontrol. nih.gov Similarly, palladium-catalyzed allylation of stereodefined polysubstituted ketene (B1206846) aminals provides access to vicinal acyclic tertiary and quaternary carbon stereocenters with very high diastereoselectivity. researchgate.netresearchgate.net
The choice of reagents and reaction conditions plays a crucial role in directing the diastereochemical outcome. For example, in aldol-type reactions that could be used to construct the carbon backbone, the geometry of the enolate (E or Z) can significantly influence the stereochemistry of the product. The use of specific bases and solvents can favor the formation of one enolate isomer over the other, thus leading to a desired diastereomer.
Furthermore, substrate-controlled diastereoselection is a powerful strategy where an existing stereocenter in the molecule directs the formation of a new stereocenter. This is often observed in reactions of cyclic systems or acyclic systems with strong conformational preferences. While 2-hydroxy-2-methylpent-4-enoic acid itself only has one stereocenter, this principle is vital in the synthesis of more complex molecules derived from it.
Isolation and Characterization of Enantiomers and Diastereomers
Once a mixture of stereoisomers is synthesized, their separation and characterization are essential steps. The isolation of individual enantiomers is often achieved through chiral chromatography, such as chiral High-Performance Liquid Chromatography (HPLC). This technique utilizes a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation.
Characterization and the determination of enantiomeric excess (ee) and diastereomeric excess (de) are crucial for evaluating the success of an asymmetric synthesis. bohrium.com Several analytical techniques are employed for this purpose:
Chiral Chromatography: As mentioned, chiral HPLC and Gas Chromatography (GC) are the standard methods for separating and quantifying stereoisomers. bohrium.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: While enantiomers have identical NMR spectra in an achiral environment, their spectra can be distinguished by using a chiral solvating agent or a chiral derivatizing agent. For instance, esterification of a chiral alcohol with a chiral acid like (S)-(+)-O-acetylmandelic acid creates diastereomers that exhibit distinct signals in the ¹H NMR spectrum, allowing for the determination of ee. researchgate.net
Optical Methods: Chiroptical methods, such as circular dichroism (CD) spectroscopy, are powerful for determining the stereochemistry of chiral molecules. bohrium.comresearcher.liferesearchgate.net The interaction of circularly polarized light with enantiomers is different, resulting in unique CD spectra. Indicator-displacement assays (IDAs) coupled with absorption or fluorescence spectroscopy have also been developed for the rapid determination of ee. researcher.lifeacs.org These methods often involve the formation of a host-guest complex between the analyte and a chiral receptor.
Multivariate regression models trained with a series of circular dichroism spectra can be used to predict the complete speciation of stereoisomers in a mixture, allowing for the rapid and accurate determination of both enantiomeric and diastereomeric excess without the need for chromatographic separation. bohrium.comrsc.org
Table 2: Methods for Stereoisomer Analysis
| Method | Principle | Application | Reference |
| Chiral HPLC/GC | Differential interaction with a chiral stationary phase | Separation and quantification of enantiomers and diastereomers | bohrium.com |
| NMR with Chiral Auxiliaries | Formation of diastereomeric derivatives with distinct NMR signals | Determination of enantiomeric excess | researchgate.net |
| Circular Dichroism (CD) | Differential absorption of circularly polarized light | Determination of absolute configuration and enantiomeric excess | bohrium.comresearcher.liferesearchgate.net |
| Indicator-Displacement Assay (IDA) | Competitive binding to a chiral receptor | High-throughput screening for enantiomeric excess | researcher.lifeacs.org |
Control of Quaternary and Tertiary Stereocenters
The synthesis of molecules containing a quaternary stereocenter, particularly one adjacent to another stereocenter (a vicinal tertiary center), is a formidable challenge in organic synthesis due to steric hindrance. nih.govresearchgate.net The creation of the C2 quaternary center in 2-hydroxy-2-methylpent-4-enoic acid is a prime example of this challenge.
Several advanced synthetic methods have been developed to address this issue:
Catalytic Asymmetric Allylic Alkylation: Transition metal catalysis, particularly with iridium and palladium, has proven highly effective. nih.govresearchgate.net These methods can generate vicinal tertiary and all-carbon quaternary stereocenters with high levels of regio-, diastereo-, and enantioselectivity. The choice of ligand is critical in controlling the stereochemical outcome.
Michael Additions: The conjugate addition of nucleophiles to α,β-unsaturated systems is another powerful tool. For instance, the Michael addition of a nucleophile to a precursor bearing an α-alkyl-α,β-unsaturated acyl group attached to a chiral auxiliary can generate a quaternary carbon center stereoselectively. rsc.org
Claisen Rearrangement: Asymmetric Claisen rearrangements have been successfully employed for the synthesis of γ,δ-unsaturated carbonyl compounds bearing vicinal tertiary-quaternary stereocenters. nih.gov
Cyanosilylation of Ketones: The highly diastereo- and enantioselective cyanosilylation of racemic α-branched ketones can be used to construct tertiary alcohols with adjacent stereocenters. chinesechemsoc.org This approach provides access to stereochemically complex structures.
The key to success in these transformations lies in the careful design of the substrate and the catalyst system to overcome the steric congestion and to precisely control the approach of the reagents. The development of new catalytic systems that can operate under mild conditions and with high selectivity continues to be an active area of research. nih.govresearchgate.net
Chemical Transformations and Derivative Synthesis of 2 Hydroxy 2 Methylpent 4 Enoic Acid
Functional Group Modifications
The unique structure of 2-Hydroxy-2-methylpent-4-enoic acid, featuring three distinct functional groups, allows for a wide array of chemical modifications. The carboxylic acid, the tertiary hydroxyl group, and the terminal double bond can each undergo specific reactions, often independently of one another, enabling the targeted synthesis of various derivatives.
The carboxylic acid moiety is readily converted into esters, amides, or acid halides. The tertiary alcohol can be a site for etherification or protection/deprotection sequences, although its reactivity is sterically hindered. The terminal alkene is susceptible to a range of addition reactions, including hydrogenation, halogenation, and epoxidation, as well as more complex transformations like cross-metathesis. The presence of these multiple functionalities makes it a valuable building block in organic synthesis.
Formation of Esters and Amides
The carboxylic acid group of 2-Hydroxy-2-methylpent-4-enoic acid is readily derivatized to form esters and amides, which are fundamental transformations in organic synthesis.
Esterification: Esterification is typically achieved by reacting the carboxylic acid with an alcohol under acidic conditions (Fischer esterification) or by converting the acid to a more reactive species like an acyl chloride or using coupling agents. For instance, the synthesis of methyl esters of related 2-hydroxy fatty acids has been accomplished through methods like methanolysis with magnesium methoxide (B1231860) researchgate.net. A common derivative is the methyl ester, such as methyl (E)-4-hydroxy-4-methylpent-2-enoate nih.gov.
Amidation: The formation of amides involves the reaction of the carboxylic acid, or its activated form, with an amine. Direct reaction requires high temperatures, so coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) are often employed. General methods for synthesizing α-hydroxy amides from α-hydroxy acids involve activating the acid, for example, by creating a bis-trimethylsilyl derivative which then reacts with an amine researchgate.net. These reactions are crucial as the α-hydroxy amide motif is present in many biologically active molecules and serves as an important intermediate in pharmaceutical synthesis researchgate.net.
Table 1: Representative Esterification and Amidation Reactions This table is interactive. Click on the headers to sort.
| Transformation | Reagents | Product Type | Reference |
|---|---|---|---|
| Esterification | Alcohol (e.g., Methanol), Acid Catalyst | Ester | researchgate.net |
| Amidation | Amine, Coupling Agent (e.g., DCC) | Amide | researchgate.net |
| Acyl Halide Formation | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | Acyl Halide | researchgate.net |
Derivatization for Complex Molecular Architectures
The multiple functional groups of 2-Hydroxy-2-methylpent-4-enoic acid make it an attractive starting material for the synthesis of more complex molecules, including chiral compounds and polymers.
Stereoselective synthesis can be employed to create specific enantiomers, which is crucial for pharmaceutical applications. For example, chiral auxiliaries like oxazolidinones are used to direct the stereochemistry of reactions on similar α-hydroxy and α-methyl acids wikipedia.orgresearchgate.net. The analogue (2R)-2-Methylpent-4-enoic acid, for instance, is utilized as a reagent to introduce a chiral center during the synthesis of the drug Sacubitril wikipedia.org.
Furthermore, related hydroxyalkenoic acids are considered valuable monomers for the production of specialty polymers. For example, 5-hydroxy-4-keto-2-pentenoic acid is noted for its potential as a monomer due to its acid and alcohol groups researchgate.net. The functional groups on 2-Hydroxy-2-methylpent-4-enoic acid could similarly allow for its incorporation into polyester (B1180765) backbones or for the attachment of side chains with specific properties.
Analogues with Structural Variations
Several structural analogues of 2-Hydroxy-2-methylpent-4-enoic acid exist, differing in the position of the double bond, the location of the hydroxyl group, or the absence of one of the functional groups. These analogues are important for studying structure-activity relationships and as alternative building blocks in synthesis.
For example, (2R)-2-Methylpent-4-enoic acid lacks the hydroxyl group but retains the chiral center and the terminal alkene, making it a key intermediate in asymmetric synthesis wikipedia.org. Other isomers include (2E)-4-hydroxy-2-methylpent-2-enoic acid, where the double bond is shifted molport.comnih.gov, and (2E)-4-hydroxy-4-methylpent-2-enoic acid, which is found in the plant Artemisia aucheri np-mrd.org. The synthesis of esters of related compounds, such as (S)-5-chloro-2-isopropylpent-4-enoic acid, has also been explored, often involving enzymatic resolution to obtain high enantiomeric purity google.com.
Table 2: Structural Analogues of 2-Hydroxy-2-methylpent-4-enoic Acid This table is interactive. Click on the headers to sort.
| Compound Name | Key Structural Difference | CAS Number | Reference |
|---|---|---|---|
| (2R)-2-Methylpent-4-enoic acid | Lacks C2-hydroxyl group | 63527-49-1 | wikipedia.org |
| (2E)-4-Hydroxy-2-methylpent-2-enoic acid | Double bond at C2-C3 | Not specified | molport.comnih.gov |
| (2E)-4-Hydroxy-4-methylpent-2-enoic acid | Hydroxyl at C4, double bond at C2-C3 | Not specified | np-mrd.org |
| Methyl 3-(hydroxymethyl)-4-methyl-2-methylenepentanoate | Isomeric ester with different substituent positions | 71385-30-1 | orgsyn.org |
| (S)-5-Chloro-2-isopropylpent-4-enoic acid | Chloro and isopropyl substitutions | Not specified | google.com |
| 5-Hydroxy-4-keto-2-pentenoic acid | Carbonyl at C4, hydroxyl at C5 | Not specified | researchgate.net |
Analytical Characterization Techniques for 2 Hydroxy 2 Methylpent 4 Enoic Acid Research
Spectroscopic Analysis in Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. Both ¹H and ¹³C NMR are crucial for the characterization of 2-Hydroxy-2-methylpent-4-enoic acid. While specific experimental data for this compound is not widely published, the expected spectral features can be predicted based on its structure.
¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For 2-Hydroxy-2-methylpent-4-enoic acid, the ¹H NMR spectrum would be expected to show distinct signals for the protons of the methyl group, the vinyl group, the methylene (B1212753) protons, and the hydroxyl and carboxylic acid protons. The chemical shifts (δ) and coupling constants (J) would be key to assigning these signals to their respective positions in the molecule.
¹³C NMR Spectroscopy: This method detects the carbon atoms in a molecule, providing information about the carbon skeleton. A ¹³C NMR spectrum of 2-Hydroxy-2-methylpent-4-enoic acid would display signals corresponding to the carboxylic acid carbon, the quaternary α-carbon bearing the hydroxyl group, the methyl carbon, the methylene carbon, and the two carbons of the vinyl group.
Illustrative ¹H and ¹³C NMR Data for 2-Hydroxy-2-methylpent-4-enoic Acid (Hypothetical)
| ¹H NMR (Proton) | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| -COOH | 10-12 | Singlet (broad) | 1H |
| -OH | 3-5 | Singlet (broad) | 1H |
| =CH₂ | 5.0-5.2 | Multiplet | 2H |
| -CH= | 5.7-5.9 | Multiplet | 1H |
| -CH₂- | 2.4-2.6 | Multiplet | 2H |
| -CH₃ | 1.4-1.6 | Singlet | 3H |
| ¹³C NMR (Carbon) | Expected Chemical Shift (ppm) |
| C=O (Carboxylic Acid) | 175-185 |
| -C(OH)- (α-Carbon) | 70-80 |
| -CH= (Vinyl) | 130-140 |
| =CH₂ (Vinyl) | 115-125 |
| -CH₂- | 40-50 |
| -CH₃ | 20-30 |
Mass Spectrometry (MS)
Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In MS, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). This technique can also provide structural information through the analysis of fragmentation patterns.
For 2-Hydroxy-2-methylpent-4-enoic acid, high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula (C₆H₁₀O₃). The fragmentation pattern observed in the mass spectrum would be expected to show losses of functional groups such as water (H₂O), carbon dioxide (CO₂), and the carboxylic acid group (COOH), providing further confirmation of the proposed structure.
Chromatographic Methods for Purity and Enantiomeric Excess Determination
Chromatographic techniques are essential for separating the components of a mixture, allowing for the assessment of purity and the quantification of enantiomers.
Chiral High-Performance Liquid Chromatography (HPLC)
Due to the presence of a chiral center at the C2 position, 2-Hydroxy-2-methylpent-4-enoic acid can exist as a pair of enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is a crucial technique for separating and quantifying these enantiomers. nih.govnih.gov This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. nih.gov
The determination of enantiomeric excess (% ee) is critical in many applications, particularly in pharmaceutical and biological research. The development of a chiral HPLC method would involve screening various chiral columns and mobile phase compositions to achieve baseline separation of the (R)- and (S)-enantiomers. nih.gov The relative peak areas of the two enantiomers in the chromatogram would then be used to calculate the enantiomeric excess.
Illustrative Chiral HPLC Parameters for Separation of 2-Hydroxy-2-methylpent-4-enoic Acid Enantiomers (Hypothetical)
| Parameter | Condition |
| Column | Chiral Stationary Phase (e.g., polysaccharide-based) |
| Mobile Phase | Hexane/Isopropanol with a small percentage of a modifier (e.g., trifluoroacetic acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
Gas Chromatography-Flame Ionization Detector/Mass Spectrometry (GC-FID/MS) in Volatile Profiling
Gas Chromatography (GC) is a technique used to separate and analyze volatile compounds. When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), it becomes a powerful tool for purity assessment and identification of volatile impurities. For a compound like 2-Hydroxy-2-methylpent-4-enoic acid, derivatization is often necessary to increase its volatility and thermal stability for GC analysis.
GC-FID would provide quantitative information on the purity of the derivatized analyte, while GC-MS would allow for the identification of any volatile impurities by comparing their mass spectra to spectral libraries. This technique is particularly useful in profiling the volatile components of a sample and ensuring the absence of residual solvents or byproducts from synthesis.
Theoretical and Computational Investigations of 2 Hydroxy 2 Methylpent 4 Enoic Acid
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.govnih.gov It is a widely used tool in computational organic chemistry for its favorable balance of accuracy and computational cost. nih.govrsc.orgnumberanalytics.com For a molecule like 2-Hydroxy-2-methylpent-4-enoic acid, DFT calculations would provide fundamental insights into its geometry, stability, and electronic properties.
The process begins with the construction of the molecule's 3D structure. This structure is then subjected to geometry optimization using a chosen DFT functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-311+G(d,p)). researchgate.net This optimization locates the lowest energy arrangement of the atoms, providing a precise prediction of bond lengths, bond angles, and dihedral angles.
Once the optimized geometry is obtained, a variety of molecular properties can be calculated. These include:
Vibrational Frequencies: These calculations predict the molecule's infrared (IR) spectrum. Each vibrational mode corresponds to a specific motion of the atoms, such as the stretching of the O-H, C=O, and C=C bonds, or the bending of the C-C-H angles. Comparing the computed spectrum to an experimental one, if available, can help confirm the molecule's structure.
Electronic Properties: DFT can determine the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a critical parameter that provides information about the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.
Thermodynamic Properties: Standard thermodynamic quantities such as enthalpy, entropy, and Gibbs free energy can be calculated. These values are crucial for predicting the molecule's stability and its role in chemical equilibria. numberanalytics.com
The following table illustrates the type of data that would be generated from DFT calculations on 2-Hydroxy-2-methylpent-4-enoic acid.
Table 1: Illustrative DFT-Calculated Properties for 2-Hydroxy-2-methylpent-4-enoic Acid (Note: These are example values and not from actual published research.)
| Property | Illustrative Calculated Value | Unit |
| Geometric Parameters | ||
| C=O Bond Length | 1.21 | Å (Angstrom) |
| O-H Bond Length (acid) | 0.97 | Å (Angstrom) |
| C=C Bond Length | 1.34 | Å (Angstrom) |
| C-O-H Bond Angle | 108.5 | Degrees |
| Electronic Properties | ||
| HOMO Energy | -6.5 | eV (electron Volts) |
| LUMO Energy | -1.2 | eV (electron Volts) |
| HOMO-LUMO Gap | 5.3 | eV (electron Volts) |
| Vibrational Frequencies | ||
| O-H Stretch (hydroxyl) | 3550 | cm⁻¹ |
| C=O Stretch (carbonyl) | 1720 | cm⁻¹ |
| C=C Stretch (alkene) | 1645 | cm⁻¹ |
Stereochemical Prediction and Conformational Analysis
2-Hydroxy-2-methylpent-4-enoic acid possesses a chiral center at the C2 carbon, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-2-Hydroxy-2-methylpent-4-enoic acid and (S)-2-Hydroxy-2-methylpent-4-enoic acid. Computational methods are essential for understanding the molecule's three-dimensional structure and the relative stability of its different spatial arrangements (conformers). numberanalytics.com
Conformational Analysis would be the first step. Due to the presence of several single bonds, the molecule is flexible and can adopt numerous conformations. A systematic conformational search would be performed, typically using molecular mechanics force fields initially to rapidly generate a wide range of possible structures. researchgate.net The low-energy conformers identified would then be re-optimized at a higher level of theory, such as DFT, to obtain more accurate energy rankings. acs.org The analysis would focus on the rotation around key bonds, such as the C2-C3 bond, and the orientation of the carboxylic acid and hydroxyl groups. Intramolecular hydrogen bonding, for instance between the hydroxyl group and the carbonyl oxygen, would be a critical factor in determining the most stable conformers.
Stereochemical Prediction involves assessing whether a particular reaction leading to this molecule would favor the formation of one enantiomer over the other. While this is more relevant to reaction modeling, computational tools can help predict the properties of each individual enantiomer. acs.orgnih.gov For example, the calculation of optical rotation is a common method to correlate a computed structure to an experimentally characterized enantiomer. Automated methods like the Artificial Force Induced Reaction (AFIR) can predict stereochemistry in reactions, demonstrating the power of modern computational techniques in this area. hokudai.ac.jpsciencedaily.com
The results of a conformational analysis would typically be presented as a potential energy surface or a table of relative energies.
Table 2: Illustrative Conformational Analysis Data for (R)-2-Hydroxy-2-methylpent-4-enoic Acid (Note: These are example values and not from actual published research.)
| Conformer ID | Key Dihedral Angle (O-C2-C3-C4) | Relative Energy (kcal/mol) | Population (%) at 298 K |
| 1 | -65.7° | 0.00 | 75.2 |
| 2 | 175.2° | 1.52 | 15.3 |
| 3 | 68.1° | 2.10 | 9.5 |
Reaction Mechanism Modeling
Computational chemistry provides profound insights into how chemical reactions occur by mapping out the entire reaction pathway. rsc.orgnih.govufl.edu For 2-Hydroxy-2-methylpent-4-enoic acid, one could model its formation, such as from the reaction of a precursor ketone with a cyanide source followed by hydrolysis, or its subsequent reactions, like esterification or intramolecular cyclization.
The primary goal of reaction mechanism modeling is to identify the transition state (TS) , which is the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy (ΔG‡), which determines the reaction rate.
A typical computational workflow for modeling a reaction mechanism includes:
Reactant and Product Optimization: The geometries and energies of the starting materials and products are calculated, as described in the DFT section.
Transition State Searching: Various algorithms are used to locate the transition state structure connecting reactants and products. This is often the most challenging part of the calculation.
Frequency Calculation: A frequency calculation on the TS structure is performed to verify it is a true transition state, which should have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation maps the path from the transition state down to the reactants and products, confirming that the located TS correctly connects the desired species.
By modeling these pathways, chemists can understand reaction selectivity (regio- and stereoselectivity), identify key intermediates, and rationally design better reaction conditions. numberanalytics.com For instance, modeling the intramolecular addition of the hydroxyl group to the double bond could predict the feasibility of forming a cyclic ether (a lactone), providing activation energies for competing pathways.
Table 3: Illustrative Reaction Energetics for a Hypothetical Cyclization of 2-Hydroxy-2-methylpent-4-enoic Acid (Note: These are example values and not from actual published research.)
| Species | Relative Enthalpy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |
| Reactant | 0.00 | 0.00 |
| Transition State | +25.4 | +26.1 |
| Product (Lactone) | -5.8 | -5.2 |
Emerging Applications and Future Research Directions of 2 Hydroxy 2 Methylpent 4 Enoic Acid
Utility in the Synthesis of Chiral Building Blocks
The enantioselective synthesis of α-hydroxy acids is a cornerstone of modern organic chemistry, as these compounds are vital chiral building blocks for the preparation of a wide array of biologically active molecules and complex natural products. 2-Hydroxy-2-methylpent-4-enoic acid, with its stereogenic center at the C2 position, represents a valuable synthon. The development of methodologies to produce this acid in high enantiomeric purity is crucial for its application in asymmetric synthesis.
Recent advancements in catalysis offer several powerful strategies for the enantioselective synthesis of chiral α-hydroxy acids. These methods, while not yet specifically applied to 2-Hydroxy-2-methylpent-4-enoic acid, lay a clear groundwork for future research.
Key Research Findings in Enantioselective Synthesis of α-Hydroxy Acids:
| Catalytic System | Description | Achieved Enantioselectivity (ee) |
| Photoredox/Nickel Dual Catalysis | This method facilitates the enantioselective decarboxylative acylation of α-hydroxy acid derivatives with aliphatic carboxylic acids, providing access to enantioenriched α-oxygenated ketones. | Up to 99% |
| (Salen)manganese(III) Complexes | Catalytic, enantioselective oxidation of silyl enol ethers and ketene (B1206846) acetals using chiral (salen)Mn(III) complexes. | Up to 89% |
| Palladium-Catalyzed C(sp³)–H Alkylation | Utilizes an 8-aminoquinoline auxiliary to direct the alkylation of lactic acid, offering a route to various chiral α-hydroxy acids. | Not specified |
| (R)-BINAP-Silver Complexes | Enables the highly enantioselective and O-selective nitroso aldol (B89426) reaction of tin enolates and nitrosobenzene, which can be transformed into α-hydroxy ketones. | Up to 97% |
These catalytic systems highlight the potential for producing enantiomerically pure 2-Hydroxy-2-methylpent-4-enoic acid, which could then serve as a versatile intermediate in the synthesis of pharmaceuticals and other fine chemicals. The presence of the terminal alkene in its structure offers a handle for further functionalization through reactions such as olefin metathesis, hydroboration-oxidation, or epoxidation, thereby expanding its utility as a chiral building block.
Potential in Materials Science Research
Although specific research on the application of 2-Hydroxy-2-methylpent-4-enoic acid in materials science is not currently available, its bifunctional nature—possessing both a hydroxyl and a carboxylic acid group—makes it an intriguing candidate for the synthesis of novel polymers. The terminal double bond further enhances its potential as a functional monomer.
Hydroxy acids are well-known precursors for the synthesis of aliphatic polyesters, a class of biodegradable polymers. The polymerization of 2-Hydroxy-2-methylpent-4-enoic acid could, in principle, be achieved through ring-opening polymerization of its corresponding lactone or via polycondensation. The resulting polyester (B1180765) would feature pendant methyl and allyl groups, which could be leveraged to tune the polymer's physical and chemical properties.
Potential Polymer Architectures and Properties:
| Monomer Functional Group | Potential Role in Polymerization | Resulting Polymer Feature | Potential Application |
| Hydroxyl and Carboxylic Acid | Polyester formation (polycondensation or ROP of lactone) | Biodegradable polyester backbone | Medical implants, drug delivery systems, sustainable packaging |
| Terminal Alkene | Cross-linking, post-polymerization modification (e.g., thiol-ene click chemistry) | Cross-linked networks, functionalized materials | Hydrogels, coatings, advanced functional materials |
| Chiral Center | Introduction of stereoregularity | Control over polymer crystallinity and degradation rate | Optically active materials, chiral separation media |
The incorporation of the pendant allyl groups would allow for post-polymerization modification, enabling the creation of functional materials with tailored properties. For example, these groups could be used for cross-linking to form hydrogels or for grafting other molecules to create surfaces with specific functionalities. The inherent chirality of the monomer could also be used to synthesize stereoregular polymers with unique optical or mechanical properties.
Green Chemistry Approaches in its Synthesis
The principles of green chemistry encourage the development of synthetic routes that are environmentally benign. For a molecule like 2-Hydroxy-2-methylpent-4-enoic acid, this involves exploring the use of renewable feedstocks, biocatalysis, and reaction conditions that minimize waste and energy consumption. While specific green synthesis routes for this compound are not established, general strategies for related molecules point towards promising research directions.
One potential avenue is the use of biocatalysis, employing either isolated enzymes or whole-cell systems to perform key synthetic steps. For instance, ketoreductases could be used for the asymmetric reduction of a corresponding α-keto acid to yield the desired chiral α-hydroxy acid with high enantioselectivity. Thiamine diphosphate (ThDP)-dependent enzymes are also versatile biocatalysts for the synthesis of α-hydroxy ketones, which could serve as precursors.
Furthermore, the synthesis of 2-Hydroxy-2-methylpent-4-enoic acid from renewable feedstocks is a highly desirable goal. Lignocellulosic biomass, for example, can be a source of various platform chemicals that could potentially be converted into the target molecule through a combination of chemical and biological transformations.
Potential Green Synthesis Strategies:
| Approach | Description | Potential Advantages |
| Biocatalysis | Use of enzymes (e.g., ketoreductases, lyases) or whole microorganisms for stereoselective synthesis. | High enantioselectivity, mild reaction conditions, reduced use of toxic reagents. |
| Renewable Feedstocks | Synthesis from biomass-derived platform chemicals. | Reduced reliance on fossil fuels, potential for a more sustainable production process. |
| Atom-Efficient Reactions | Designing synthetic routes that maximize the incorporation of all starting materials into the final product. | Minimization of waste, increased process efficiency. |
Future research in this area will likely focus on identifying suitable biocatalysts and developing economically viable pathways from renewable resources to establish a sustainable production method for 2-Hydroxy-2-methylpent-4-enoic acid.
Advanced Catalytic Systems for Enantiocontrol
The control of stereochemistry is paramount for the application of 2-Hydroxy-2-methylpent-4-enoic acid as a chiral building block. The development of advanced catalytic systems that can achieve high levels of enantiocontrol in its synthesis is therefore a critical area of research. Asymmetric catalysis offers the most elegant and efficient means to achieve this goal.
Several classes of catalysts have shown great promise in the enantioselective synthesis of α-hydroxy acids and their derivatives. These include:
Chiral Metal Complexes: Transition metal complexes with chiral ligands are widely used for various asymmetric transformations. For the synthesis of 2-Hydroxy-2-methylpent-4-enoic acid, catalysts based on rhodium, ruthenium, palladium, and manganese, as mentioned in section 8.1, could be adapted. For example, asymmetric hydrogenation of a corresponding α-ketoester or α,β-unsaturated carboxylic acid could be a viable route.
Organocatalysts: These are small organic molecules that can catalyze asymmetric reactions. Chiral phosphoric acids, prolinol derivatives, and cinchona alkaloids have been successfully employed in the enantioselective synthesis of various chiral molecules and could potentially be applied to the synthesis of 2-Hydroxy-2-methylpent-4-enoic acid.
Biocatalysts: As discussed in the previous section, enzymes offer unparalleled stereoselectivity. The directed evolution of enzymes can further enhance their activity and selectivity for non-natural substrates, opening up possibilities for the highly efficient and enantioselective synthesis of the target molecule.
Comparison of Advanced Catalytic Approaches:
| Catalytic Approach | Key Features | Potential Challenges |
| Chiral Metal Catalysis | High turnover numbers, broad substrate scope, well-established methodologies. | Cost and toxicity of some metals, sensitivity to air and moisture. |
| Organocatalysis | Metal-free, often less sensitive to air and moisture, readily available catalysts. | Lower turnover numbers compared to metal catalysts, sometimes higher catalyst loadings required. |
| Biocatalysis | Exceptional enantioselectivity, mild and environmentally friendly reaction conditions. | Substrate specificity can be narrow, enzyme stability and cost can be limiting factors. |
Future research will likely focus on the design and application of novel catalytic systems tailored for the specific synthesis of 2-Hydroxy-2-methylpent-4-enoic acid, with an emphasis on achieving high enantiomeric excess, high yields, and sustainable reaction conditions.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 2-Hydroxy-2-methylpent-4-enoic acid in laboratory settings?
- Methodological Answer:
- Always wear PPE: protective glasses, gloves, and lab coats to avoid skin/eye contact .
- Store the compound away from heat, moisture, and incompatible materials (strong acids/oxidizers) to prevent decomposition .
- Use engineering controls (e.g., fume hoods) if airborne concentrations exceed safety thresholds, and ensure emergency showers/eye wash stations are accessible .
- Dispose of waste via professional chemical disposal services to avoid environmental contamination .
Q. What spectroscopic methods are most effective for characterizing the structural features of 2-Hydroxy-2-methylpent-4-enoic acid?
- Methodological Answer:
- NMR Spectroscopy: Analyze - and -NMR to confirm the hydroxyl group, methyl branching, and double-bond positions. Compare chemical shifts with PubChem-computed data for validation .
- IR Spectroscopy: Identify O-H (3200–3600 cm) and C=O (1700–1750 cm) stretches to verify functional groups .
- Mass Spectrometry (MS): Use high-resolution MS to confirm molecular weight (, MW: 130.14) and fragmentation patterns .
Q. How should researchers design experiments to assess the compound’s stability under varying pH conditions?
- Methodological Answer:
- Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C. Monitor degradation via HPLC at timed intervals.
- Avoid strong acids/alkalis (pH extremes) to prevent hazardous reactions or decomposition .
- Use kinetic modeling to calculate degradation rate constants and identify pH-dependent stability thresholds .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve the yield of 2-Hydroxy-2-methylpent-4-enoic acid in catalytic cyclization reactions?
- Methodological Answer:
- Test Lewis acid catalysts (e.g., BF-etherate) under anhydrous conditions to enhance cyclization efficiency .
- Optimize temperature (e.g., 0–60°C) and solvent polarity (e.g., THF vs. DCM) to balance reaction kinetics and product stability .
- Monitor byproducts via GC-MS and adjust stoichiometry to minimize side reactions .
Q. What strategies are recommended for resolving contradictions in observed vs. predicted spectral data for this compound?
- Methodological Answer:
- Perform variable-temperature NMR to assess dynamic effects (e.g., keto-enol tautomerism) that may cause signal splitting .
- Use isotopic labeling (e.g., -exchange) to confirm hydrogen bonding interactions affecting chemical shifts .
- Validate computational predictions (e.g., DFT-calculated shifts) against experimental data to identify systematic errors .
Q. How does the stereochemical configuration of 2-Hydroxy-2-methylpent-4-enoic acid influence its reactivity in enantioselective synthesis?
- Methodological Answer:
- Separate enantiomers via chiral chromatography (e.g., Chiralpak® columns) and compare their reactivity in asymmetric reactions .
- Use X-ray crystallography to determine absolute configuration and correlate with catalytic activity in enantioselective processes .
- Study kinetic resolution effects by monitoring ee (%) under varying reaction conditions (e.g., solvent, catalyst loading) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
